Product packaging for Diethyl 2,6-pyridinedicarboxylate(Cat. No.:CAS No. 15658-60-3)

Diethyl 2,6-pyridinedicarboxylate

Cat. No.: B104648
CAS No.: 15658-60-3
M. Wt: 223.22 g/mol
InChI Key: KTOBUCHVPBPHMK-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Chemistry

In the broad field of heterocyclic chemistry, the pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, and functional materials. Diethyl 2,6-pyridinedicarboxylate serves as a crucial building block, or synthon, for the creation of more complex heterocyclic architectures. Its importance stems from its trifunctional nature: the nitrogen atom of the pyridine ring and the two carbonyl oxygen atoms of the ester groups can act as coordination sites for metal ions.

This tridentate (three-toothed) chelating ability makes it a highly sought-after ligand in coordination chemistry. The C2-symmetric placement of the ester groups allows for the predictable and controlled assembly of metal-ligand complexes. Furthermore, the ester groups can be readily converted into other functional groups, such as amides or hydrazides, providing a versatile platform for synthesizing a diverse range of molecules, including macrocycles and polymers. For instance, it has been used in the synthesis of ditopic macrocycles that can form complexes with other organic molecules. sigmaaldrich.comresearchgate.net

Evolution of Research Trajectories

The research trajectory of this compound began with its fundamental synthesis and characterization. Early methods focused on the direct esterification of pyridine-2,6-dicarboxylic acid using ethanol (B145695) in the presence of an acid catalyst, a straightforward reaction that remains widely used. chemicalbook.comchemicalbook.com A process for producing the parent pyridine-2,6-dicarboxylic acid via the oxidation of 2,6-dimethyl-pyridine has also been patented. google.com

Initial studies explored its basic coordination chemistry with various metal ions. However, the focus of research has evolved significantly over time. Scientists began to harness its rigid and well-defined coordinating geometry to construct more sophisticated supramolecular structures. This led to investigations into its use in creating complex architectures where molecules are held together by non-covalent bonds. nih.gov The journey of this compound's research has moved from simple molecule synthesis to its application as a key component in the rational design of complex, functional chemical systems.

Scope of Contemporary Academic Inquiry

Current research on this compound and its parent acid is vibrant and multifaceted, primarily focusing on materials science and supramolecular chemistry. A significant area of inquiry is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline, porous materials with a wide range of potential applications, including gas storage and catalysis. The pyridine-2,6-dicarboxylate (B1240393) unit's geometry and coordinating ability are instrumental in dictating the structure and properties of the resulting MOF. rsc.orgresearchgate.net

Another major research thrust is in the field of luminescent materials. The pyridine-2,6-dicarboxylate ligand is particularly effective at sensitizing the luminescence of lanthanide ions (Ln³⁺). When a lanthanide ion is complexed with this ligand, the ligand can absorb light and efficiently transfer that energy to the metal ion, which then emits light at its own characteristic wavelengths. cmu.ac.thacs.org This "antenna effect" is exploited to create highly luminescent materials for applications in lighting, displays, and biomedical imaging. rsc.org Research has demonstrated that complexes with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) exhibit strong, characteristic emissions. cmu.ac.thacs.org

Recent studies have explored the synthesis of novel coordination polymers and the photophysical properties of the resulting materials. For example, the photoluminescence studies of lanthanide-pyridine-2,6-dicarboxylates show that the ligand is moderately capable of sensitizing the characteristic emissions of the lanthanide ions. cmu.ac.th The thermal stability of these complexes has also been investigated, showing that cubic structures can have higher thermal stability than monoclinic ones. cmu.ac.th

Table 1: Selected Research Applications of Pyridine-2,6-dicarboxylic Acid/Ester Derivatives

Research Area Metal/Compound Application/Finding Citation
Metal-Organic Frameworks Copper (II) Formation of 1D, 2D, or 3D frameworks depending on the spacer used. rsc.org
Metal-Organic Frameworks Terbium (III) Synthesis of a stable, luminescent MOF used for chemical sensing. nih.gov
Luminescent Materials Europium (III) Formation of a decacoordinated complex exhibiting metal-centered luminescence. acs.org
Luminescent Materials Ytterbium (III), Neodymium (III), Erbium (III) Synthesis of complexes with a bithiophene-based ligand showing near-infrared emission and singlet oxygen generation. rsc.org
Macrocycle Synthesis N/A Used as a building block for creating macrocyclic compounds through multi-component reactions. researchgate.netnih.gov
Polyester (B1180765) Synthesis Ethylene Glycol Preliminary data shows the resulting polyester has a glass transition temperature (Tg) of 75 °C. wur.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B104648 Diethyl 2,6-pyridinedicarboxylate CAS No. 15658-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridine-2,6-dicarboxylate
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InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTOBUCHVPBPHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13NO4
Source PubChem
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DSSTOX Substance ID

DTXSID50166100
Record name Diethyl dipicolinate
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Molecular Weight

223.22 g/mol
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CAS No.

15658-60-3
Record name Diethyl 2,6-pyridinedicarboxylate
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Record name Diethyl dipicolinate
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Record name Diethyl dipicolinate
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Record name 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester
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Record name DIETHYL DIPICOLINATE
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Advanced Synthetic Methodologies and Chemical Transformations

Esterification Pathways and Optimization

The primary route to Diethyl 2,6-pyridinedicarboxylate involves the esterification of its parent dicarboxylic acid. This transformation can be achieved through various methods, with acid catalysis being the most common.

Acid-Catalyzed Esterification

The laboratory-scale synthesis of this compound is commonly achieved through the acid-catalyzed esterification of 2,6-pyridinedicarboxylic acid. In a typical procedure, 2,6-pyridinedicarboxylic acid is refluxed in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The reaction mixture is heated for several hours to drive the equilibrium towards the formation of the diethyl ester. chemicalbook.com Following the reaction, the excess ethanol is removed, and the crude product is purified by washing with a saturated aqueous solution of sodium carbonate to neutralize any remaining acid, followed by extraction with an organic solvent like chloroform. chemicalbook.com The final product is obtained as a white powder after drying and removal of the solvent, with reported yields as high as 94%. chemicalbook.com

ReactantReagentsConditionsYieldReference
2,6-Pyridinedicarboxylic acidEthanol, Concentrated Sulfuric AcidReflux, 8 hours94% chemicalbook.com

Industrial-Scale Processes and Flow Chemistry

On an industrial scale, the synthesis of 2,6-pyridinedicarboxylic acid, the precursor to its diethyl ester, can be achieved through a two-stage process involving the oxidation of 2,6-dimethylpyridine. google.com This process utilizes a hexavalent chromium salt in an acidic environment, which can be performed as a batch, semi-continuous, or continuous process with yields exceeding 80%. google.com The resulting dicarboxylic acid can then be esterified, likely through an optimized acid-catalyzed process similar to the laboratory-scale synthesis.

While specific examples of the flow chemistry synthesis of this compound are not extensively detailed in the provided research, flow chemistry represents a modern approach to chemical synthesis with advantages in safety, efficiency, and scalability. The esterification of 2,6-pyridinedicarboxylic acid is a prime candidate for adaptation to a flow process, where the reactants would be continuously pumped through a heated reactor containing a solid-supported acid catalyst. This would allow for precise control over reaction parameters and could lead to higher throughput and purity of the final product.

Functional Group Interconversions and Derivatization Strategies

The ester functionalities and the pyridine (B92270) ring of this compound offer multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Halogenation and Subsequent Reactions

Direct halogenation of this compound is not extensively documented in the available literature. However, the chemistry of pyridine and its derivatives suggests that electrophilic halogenation would likely occur at the 3- and 5-positions of the pyridine ring, which are activated by the electron-withdrawing ester groups at the 2- and 6-positions. Subsequent reactions of the halogenated derivatives could include nucleophilic substitution, cross-coupling reactions, or the formation of organometallic reagents, providing pathways to a diverse array of substituted pyridine compounds.

Reduction Pathways to Dihydropyridine (B1217469) Derivatives

The pyridine ring of this compound can be reduced to form dihydropyridine derivatives. A well-known example of a related transformation is the Hantzsch dihydropyridine synthesis, which produces compounds such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. chemicalbook.comsigmaaldrich.com While not a direct reduction of this compound, this synthesis illustrates the formation of a dihydropyridine core. These dihydropyridine derivatives are valuable as, for example, hydrogen sources in other chemical reactions. chemicalbook.comsigmaaldrich.com The reduction of the pyridine ring in this compound itself would likely require specific reducing agents that can selectively reduce the aromatic ring without affecting the ester groups. The resulting dihydropyridine derivatives have been investigated for their potential biological activities. nih.govnih.govnih.gov

Starting Material/General ClassTransformationProduct ClassSignificance/Application of Products
This compoundReduction of pyridine ringDiethyl dihydropyridine-2,6-dicarboxylatesPotential biological activities, synthetic intermediates
Aldehyde, Ethyl Acetoacetate, Ammonia SourceHantzsch SynthesisDiethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateHydrogen source in organic reactions

Oxidation Reactions to Pyridine Derivatives

The reverse transformation, the oxidation of dihydropyridine derivatives to their corresponding pyridine structures, is a common and important reaction. wum.edu.pk For instance, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate can be oxidized to Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate. chemicalbook.comnih.gov This aromatization can be achieved using a variety of oxidizing agents. wum.edu.pk This type of oxidation reaction is crucial for both the synthesis of substituted pyridine derivatives and for understanding the metabolic pathways of dihydropyridine-based drugs. The study of the electrochemical oxidation of these compounds also provides insight into their reaction mechanisms. chemicalbook.com

Novel Synthetic Routes for Substituted Analogues

Recent research has focused on developing more efficient and versatile synthetic routes to analogues of this compound, particularly those with substitutions at the 4-position of the pyridine ring. These new methods often aim to simplify reaction procedures, avoid harsh conditions, and broaden the scope of accessible derivatives. oist.jpresearchgate.net

A significant advancement is the development of a one-pot synthesis for 4-substituted-pyridine-2,6-dicarboxylic acid diethyl esters. researchgate.netclockss.org This method circumvents the limitations of older, multi-step syntheses which often required harsh conditions and had limited applicability. oist.jp The novel protocol proceeds under mild conditions and involves the reaction of an aldehyde and ethyl pyruvate (B1213749) in the presence of a pyrrolidine-acetic acid catalyst system. researchgate.netclockss.org This initially forms a dihydropyran intermediate, which, without isolation, is then treated with ammonium (B1175870) acetate (B1210297) to yield the final 4-substituted pyridine-2,6-dicarboxylate (B1240393) product. researchgate.net

This one-pot reaction has been successfully applied to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating its broad scope. researchgate.netclockss.org The yields are often higher than those obtained through previous two-pot procedures. researchgate.net The process is also scalable, making it a practical method for obtaining these valuable building blocks for applications in materials science and medicinal chemistry. researchgate.netclockss.org

The table below summarizes the synthesis of various 4-substituted this compound derivatives using this one-pot methodology.

Table 1: One-pot synthesis of various 4-substituted-diethyl 2,6-pyridinedicarboxylates. Reactions were performed using the specified aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) with a pyrrolidine/acetic acid catalyst, followed by reaction with ammonium acetate. Data sourced from researchgate.netclockss.org.

Table of Mentioned Compounds

Coordination Chemistry and Ligand Design Principles

Diethyl 2,6-Pyridinedicarboxylate as an O,N,O-Pincer Ligand

The arrangement of a central nitrogen atom within the pyridine (B92270) ring and two oxygen atoms from the carbonyls of the ester groups allows this compound to act as a classic O,N,O-tridentate pincer ligand. This configuration is analogous to its parent compound, pyridine-2,6-dicarboxylic acid, which readily coordinates to metal ions through the pyridine nitrogen and both carboxylate oxygen atoms. ajol.info This pincer-like grip typically results in the formation of two stable five-membered chelate rings, enhancing the thermodynamic stability of the resulting metal complex.

While the tridentate O,N,O coordination is the most common and thermodynamically favored mode for pyridine-2,6-dicarboxylate (B1240393) and its derivatives, bidentate coordination is also possible under certain conditions. researchgate.netnih.gov In the tridentate mode, the ligand coordinates meridionally to a metal center. researchgate.net However, in some instances, only the pyridine nitrogen and one of the carbonyl oxygens may bind to the metal, resulting in a bidentate N,O coordination. This has been observed in certain ruthenium complexes where the dipicolinate ligand acts in a bidentate fashion, leaving one carboxylate group uncoordinated. researchgate.net The choice between tridentate and bidentate coordination can be influenced by factors such as the nature of the metal ion, the presence of competing ligands, and the reaction stoichiometry.

The coordination behavior of this compound is significantly influenced by both steric and electronic factors. researchgate.netescholarship.org

Formation and Structural Characterization of Metal Complexes

This compound and its parent acid form stable complexes with a wide range of metal ions. The structural characterization of these complexes, often achieved through single-crystal X-ray diffraction, reveals diverse and fascinating topologies.

The ligand readily forms complexes with first-row transition metals and heavier elements like ruthenium. These complexes often exhibit mononuclear or polynuclear structures with varied coordination geometries. For instance, studies on the parent ligand, dipicolinic acid, show it forms mononuclear complexes with Co(II), Ni(II), and Zn(II). ajol.info

Copper(II): Copper(II) complexes with pyridine-2,6-dicarboxylate often feature distorted octahedral or square-pyramidal geometries due to the Jahn-Teller effect. rsc.org Dinuclear complexes, such as [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, have been synthesized and structurally characterized, demonstrating the bridging capabilities of the ligand system. researchgate.net

Nickel(II) & Cobalt(II): Isostructural coordination polymers of Co(II) and Ni(II) with the formula [M(pdca)(bibp)₀.₅(H₂O)₂]n have been synthesized, showcasing 3D framework structures. researchgate.net Simple mononuclear complexes of Co(II) and Ni(II) are also readily formed. ajol.inforesearchgate.netnih.gov

Iron(II/III): Iron complexes with pyridine-2,6-dicarboxylate have been studied in both the +2 and +3 oxidation states. The Fe(III) ion is often six-coordinated in a distorted octahedral geometry by two tridentate ligands. nih.gov

Manganese(II): Manganese(II) can form coordination polymers, such as {Mn₁.₅(ptc)·2H₂O}n, with related pyridine-carboxylate ligands under hydrothermal conditions. rsc.org

Ruthenium: Ruthenium forms a variety of complexes where the pyridine-2,6-dicarboxylate ligand can adopt either a tridentate or a bidentate coordination mode. researchgate.net Examples include the aquo complex [Ru(dipic)(PPh₃)₂(OH₂)] and the dinuclear species [Et₃NH]₂[Ru(κ³-dipic)(μ₂-κ¹,κ²-dipic)]₂.

Table 1: Selected Transition Metal Complexes of Pyridine-2,6-dicarboxylate Ligands

Metal IonExample Complex FormulaCoordination GeometryStructural FeaturesReference
Cu(II)[Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂ODistorted Square-Pyramidal & OctahedralDinuclear complex with triclinic crystal system, space group P-1. researchgate.net
Ni(II)[Ni(pdca)(bibp)₀.₅(H₂O)₂]nOctahedral3D coordination polymer. researchgate.net
Co(II)[Co(pdca)(bibp)₀.₅(H₂O)₂]nOctahedral3D coordination polymer, isostructural with Ni(II) complex. researchgate.net
Fe(III)PDTC₂-FeOctahedral (assumed)Complex with the dithiocarboxylic acid analog. nih.gov
Ru(II)cis-[Ru(phen)₂(dipic)]·9.5H₂ODistorted OctahedralMononuclear complex where dipic is a bidentate N,O ligand. researchgate.net

The coordination chemistry of pyridine-2,6-dicarboxylate with lanthanide ions is particularly rich, leading to the formation of coordination polymers with varying dimensionalities. The high and variable coordination numbers of lanthanide ions are well-accommodated by the versatile binding modes of the ligand. The lanthanide contraction effect is often observed, where a gradual decrease in ionic radii across the series influences the final structure. researchgate.net For example, hydrothermal reactions have yielded 1D, 2D, and 3D coordination polymers. researchgate.net Complexes with La(III) and Ce(III) can form 1D zigzag chains, which evolve into 2D networks and 3D frameworks for heavier lanthanides like Eu(III) and Tb(III). researchgate.net

Table 2: Structural Features of Lanthanide Complexes with Pyridine-2,6-dicarboxylate

Lanthanide IonExample Complex FormulaStructural DimensionalityCoordination Geometry/NumberReference
La(III){[La(Pydc)₂(H₂O)₂]·4H₂O}n3D Polymeric ChainNine-coordinate researchgate.net
Ce(III)[Ce(PDA)₂(PDAH₂)]·(DMAH₂)₂(DMAH₀.₅)₂3D Coordination PolymerNine-coordinate (Tricapped Trigonal Prismatic) researchgate.net
Sm(III)[Sm(pydc)₂(H₂O)][Sm(pydc)(H₂O)₂]·H₂O3D Covalent FrameworkFeatures 1D helical chains. researchgate.net
Eu(III){[Eu₂(PDA)₃(H₂O)₃]·H₂O}n2D Metal-Organic Framework- researchgate.net
Yb(III)(DMAH₂)₃[Yb(Pydc)₃]·4H₂O2D Coordination Polymer- researchgate.net

This compound and its parent acid also coordinate to main group metals, forming structurally diverse compounds.

Zinc(II): Zinc(II) forms coordination polymers like [Zn(pdca)(bbibp)₀.₅]n, which has a 3D framework structure. researchgate.net It can also form complexes with the dithiocarboxylic acid analog, PDTC, yielding a 2:1 ligand-to-metal complex. nih.gov

Cadmium(II): The reaction of Cd(II) salts with pyridine-2,4,6-tricarboxylic acid under hydrothermal conditions can lead to a discrete tetrameric complex, {Cd₂(cda)₂(H₂O)₄₃}₂, where the ligand has been chemically modified. rsc.org Mononuclear complexes with the parent dipicolinic acid are also known. ajol.info

Lead(II) and Aluminum(III): While the coordination chemistry of this specific ligand with Pb(II) and Al(III) is less documented in readily available literature, the known chemistry of dicarboxylates suggests that stable complexes are likely to form. The coordination would be expected to follow patterns similar to other divalent and trivalent metals, with the specific geometry depending on the ionic radius and electronic properties of the metal.

Table 3: Selected Main Group Metal Complexes of Pyridine-2,6-dicarboxylate Ligands

Metal IonExample Complex FormulaCrystal SystemSpace GroupStructural FeaturesReference
Zn(II)[Zn(pdca)(bbibp)₀.₅]n--3D coordination polymer. researchgate.net
Cd(II){Cd₂(cda)₂(H₂O)₄₃}₂--Discrete tetrameric complex formed hydrothermally. rsc.org

Table of Compound Names

Abbreviation/Common NameSystematic Name
This compound2,6-diethyl pyridine-2,6-dicarboxylate
Dipicolinic acid (H₂dipic or H₂pydca)Pyridine-2,6-dicarboxylic acid
PDTCPyridine-2,6-dithiocarboxylic acid
Hiniciso-Nicotinic acid
bibp4,4′-bis(imidazole) biphenyl
bbibp4,4′-bis(benzoimidazo-l-yl)biphenyl
phen1,10-phenanthroline
cdaH₂4-hydroxypyridine-2,6-dicarboxylic acid
ptcH₃Pyridine-2,4,6-tricarboxylic acid

Spectroscopic and Crystallographic Elucidation of Coordination Geometry

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. In complexes of dipicolinic acid, the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate (COO⁻) groups can indicate the coordination mode. For instance, a large separation between these bands in a Cu(II) complex suggests a unidentate binding mode of the carboxylate group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide information on their electronic structure. The spectra typically show intense absorption bands between 220 and 300 nm, which are assigned to π→π* transitions within the pyridine ring of the ligand. nih.gov These transitions are often observed alongside d-d transitions or charge-transfer bands, which are characteristic of the metal-ligand environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand itself and can confirm its structural integrity upon complexation, particularly with diamagnetic metal ions like Zn(II). For the free ligand, this compound, ¹H-NMR spectra show characteristic signals for the aromatic protons of the pyridine ring and the ethyl groups, while ¹³C-NMR spectra identify the carbon atoms of the pyridine ring and the ester functionalities. chemicalbook.com

Luminescence Spectroscopy: For complexes with lanthanide ions, such as Terbium(III) (Tb³⁺), excitation and emission spectroscopy are particularly revealing. The ligand absorbs UV light and efficiently transfers the energy to the metal ion (a process known as the antenna effect), which then emits light at its characteristic wavelengths. The emission spectra for Tb³⁺ complexes exhibit sharp peaks corresponding to transitions like ⁵D₄ → ⁷Fⱼ (where J=6, 5, 4, 3). nih.gov

Crystallographic Methods: X-ray and electron diffraction are the most definitive methods for elucidating the solid-state structure of these coordination compounds. Studies on complexes with the parent pyridine-2,6-dicarboxylate (pydc) ligand reveal its versatile coordinating ability. It typically acts as a tridentate O,N,O-pincer ligand, binding through the pyridine nitrogen and one oxygen atom from each carboxylate group. researchgate.netajol.info However, other coordination modes have been observed. mdpi.com

The coordination geometry is highly dependent on the metal ion, its oxidation state, and the presence of other ligands or counter-ions. For example, lanthanide ions, known for their high coordination numbers, can form nine-coordinate geometries with tricapped trigonal–prismatic arrangements or ten-coordinate structures with bicapped square-antiprismatic geometries. researchgate.net In contrast, a Cu(II) complex with the pydc ligand and water molecules was found to have a five-coordinate, distorted triangular bipyramidal geometry. researchgate.net

Metal IonCrystal SystemSpace GroupKey Geometric FeaturesReference
Cu(II)MonoclinicC2/cSix-coordinate distorted octahedral geometry. The Cu(II) ion is coordinated by two tridentate dipico ligands. Aniline acts as a counter-cation. researchgate.net
La(III)--Polymeric structure. Nine-coordinate LaN₂O₇ tricapped trigonal–prismatic geometry and ten-coordinate LaNO₉ bicapped square-antiprismatic geometry. researchgate.net
Cu(II)Triclinic-Five-coordinate distorted triangular bipyramidal geometry. The Cu(II) ion is coordinated by one pyridine N, two carboxylate O atoms, and two water molecules. researchgate.net

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in metal complexes of this compound. LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals affects the d-orbital energies, leading to observable magnetic and spectroscopic properties.

This compound typically acts as a tridentate ligand with an O,N,O donor set. When it coordinates to a transition metal ion in an octahedral or pseudo-octahedral fashion, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). The energy separation between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is determined by the nature of the metal-ligand interactions:

σ-Bonding: The lone pairs from the pyridine nitrogen and the carbonyl oxygen donor atoms form sigma bonds with the metal's eg orbitals, raising their energy.

The position of a ligand in the spectrochemical series depends on its ability to cause d-orbital splitting. Ligands with strong σ-donor and π-acceptor capabilities are considered strong-field ligands and produce a large Δo. The O,N,O donor set of this compound places it in the intermediate to strong-field range.

The electronic structure dictates the properties of the complex. The UV-Vis absorption spectra of these complexes are a direct probe of this structure. The spectra often feature intense ligand-to-metal charge transfer (LMCT) or intra-ligand (π→π) bands, which can sometimes obscure the weaker d-d electronic transitions. nih.gov For example, in a d⁹ Cu(II) complex, a single broad absorption corresponding to the promotion of an electron from the filled t₂g orbitals to the half-filled eg orbital is expected. The geometry of the complex, which is often distorted from a perfect octahedron due to factors like the Jahn-Teller effect in Cu(II) systems, will further influence the splitting pattern and the resulting electronic spectrum. researchgate.net

Stability Constants and Thermodynamic Aspects of Complexation

High values of β indicate a strong metal-ligand interaction and the formation of a stable complex. The chelate effect, where a multidentate ligand like this compound forms a more stable complex than comparable monodentate ligands, plays a significant role. The five-membered rings formed upon tridentate coordination are thermodynamically favorable.

The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is illustrated by the stability constants for a different macrocyclic ligand, where the Cu(II) complex (logβ = 27.34) is substantially more stable than the Zn(II) complex (logβ = 21.03). researchgate.net

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of complexation, provide a complete picture of the driving forces behind complex formation. The standard molar enthalpy of formation for the related dimethyl 2,6-pyridinedicarboxylate has been determined using static bomb calorimetry, providing a fundamental thermodynamic value for the ligand. sigmaaldrich.com Similarly, the enthalpy of sublimation for the parent pyridine-2,6-dicarboxylic acid has also been measured. nist.gov These values are crucial for constructing a full thermodynamic profile of the complexation reactions.

Ligand / ComplexMetal IonLog of Stability Constant (β)MethodReference
Pyridine-2,6-bis(monothiocarboxylic acid)Fe(II)~12Potentiometric/Spectrophotometric Competition nih.gov
Pyridine-2,6-bis(monothiocarboxylic acid)Fe(III)~33.36Potentiometric/Spectrophotometric Competition nih.gov
[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acidCu(II)27.34Potentiometry researchgate.net
[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acidZn(II)21.03Potentiometry researchgate.net

Chelate Degradation Mechanisms in Metal Complex Systems

While this compound forms stable chelates, the ligand itself can undergo degradation under certain conditions, which can impact the long-term integrity of the metal complex. The most probable degradation pathway for this ligand within a metal complex is the hydrolysis of its two ethyl ester functional groups.

The general reaction for ester hydrolysis is: R-COOR' + H₂O ⇌ R-COOH + R'-OH

This reaction can be catalyzed by either acid or base. In the context of a metal complex system, the coordinated metal ion can itself function as a Lewis acid catalyst. The mechanism for this metal-ion-assisted hydrolysis involves the following steps:

Polarization: The metal ion, being an electrophilic center, withdraws electron density from the coordinated ligand. This effect is transmitted through the pyridine ring to the ester groups. The coordination of the carbonyl oxygen to the metal ion (or proximity to its positive charge) polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack: The polarized carbonyl carbon becomes significantly more susceptible to nucleophilic attack by a water molecule from the solvent.

Proton Transfer & Elimination: Following the nucleophilic attack, a series of proton transfers occurs, leading to the elimination of ethanol (B145695) (CH₃CH₂OH) and the formation of a coordinated carboxylate group.

Catalytic Applications and Mechanistic Insights

Role as an Organocatalyst

There is limited information available regarding the direct use of Diethyl 2,6-pyridinedicarboxylate as an organocatalyst. However, its parent compound, Pyridine-2,6-dicarboxylic acid (PDA), has been identified as a novel bifunctional organocatalyst. PDA has been effectively used for the hydrophosphonylation of aldehydes and ketones with trimethylphosphite in water, providing a simple, cost-effective, and environmentally benign route to α-hydroxy phosphonates organic-chemistry.org. The proposed mechanism involves the generation of hydronium ions in water by PDA, which activates the carbonyl group for nucleophilic attack organic-chemistry.org. This demonstrates the potential of the pyridinedicarboxylic acid scaffold in organocatalysis, although the specific role of the diethyl ester derivative remains an area for further exploration. In contrast, a related but structurally distinct compound, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as Hantzsch ester, is well-known for its application as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions sigmaaldrich.com.

Metal Complexes as Homogeneous Catalysts

The 2,6-pyridinedicarboxylate (pdc) ligand, derived from this compound, is a versatile building block for constructing highly active homogeneous catalysts. Its tridentate, meridional coordination ability and anionic character make it a valuable component in stabilizing metal centers and tuning their electronic properties for various catalytic transformations.

The quest for efficient artificial photosynthesis has spurred the development of robust water oxidation catalysts (WOCs), and complexes featuring the 2,6-pyridinedicarboxylate ligand have shown significant promise.

Ruthenium-based Catalysts : Mononuclear ruthenium complexes incorporating the pdc ligand are recognized as highly efficient pre-catalysts for water oxidation researchgate.net. The complex [Ru(pdc)(bpy)(H2O)] (where bpy is 2,2'-bipyridine) is an active WOC that exhibits a low overpotential of 240 mV at pH 1 researchgate.net. This low overpotential is attributed to the high electron density provided to the ruthenium center by the two carboxylato groups of the pdc ligand researchgate.net. The carboxyl groups can also play a key role as proton acceptors, facilitating the proton-coupled electron transfer (PCET) steps crucial for the O-O bond formation via a water nucleophilic attack (WNA) mechanism rsc.org.

Iridium-based Catalysts : Organometallic iridium complexes containing the 2,6-pyridinedicarboxylate ligand are also effective catalysts for the oxidative splitting of water, driven by cerium(IV) ammonium (B1175870) nitrate (CAN) figshare.com. A series of [Cp*Ir(pdc)X] complexes have been studied, demonstrating the ligand's utility in this domain. While the initial turnover frequencies (TOFIN) can vary depending on the specific ligand structure, the long-term turnover frequencies (TOFLT) remain consistently effective, highlighting the robustness of these catalytic systems figshare.com.

Performance of 2,6-Pyridinedicarboxylate-based Water Oxidation Catalysts
Catalyst ComplexMetal CenterOxidantKey Performance MetricReference
[Ru(pdc)(bpy)(H₂O)]RutheniumElectrochemicalOverpotential: 240 mV at pH 1 researchgate.net
[Ru(pdc)(py)₃]Ruthenium-Noted as a fast pre-catalyst researchgate.net
[Cp*Ir(2,6-pdc)X]IridiumCe(IV)TOFLT: 2.6–7.4 min⁻¹ figshare.com

The electrocatalytic ammonia oxidation reaction (eAOR) is a key process for ammonia-based energy systems. A ruthenium complex, [Ru(pdc-κ-N¹O²)(bpy)(NH₃)], which incorporates the 2,6-pyridinedicarboxylate ligand, has been reported as a highly effective molecular catalyst for this reaction nih.govacs.org.

This catalyst promotes ammonia oxidation at a low overpotential of 0.85 V with a calculated catalytic rate (k_obs) of 18.9 s⁻¹ nih.govacs.org. The anionic nature of the pdc ligand increases the electron density on the ruthenium center, which stabilizes the high oxidation states required for catalysis and lowers the reaction overpotential acs.org. Controlled potential electrolysis experiments have demonstrated the production of 76.1 equivalents of N₂ with a high faradaic efficiency of 89.8% nih.govacs.org.

Mechanistic studies, combining experimental and computational analyses, suggest a detailed pathway for the N-N bond formation. The process is initiated by the oxidation of the Ru-NH₃ complex to a reactive Ru(III)-NH₃ intermediate. This species undergoes a series of sequential electron and proton transfer steps to form a high-valent Ru(VI)≡N species. The crucial N-N bond formation then occurs through the nucleophilic attack of another ammonia molecule on this nitrido moiety, a step which has a facile energy barrier of 8.6 kcal/mol nih.govacs.org.

Beyond specific oxidation reactions, the 2,6-pyridinedicarboxylate ligand framework is involved in general redox catalysis, largely due to its potential to act as a "redox non-innocent" ligand. Such ligands can actively participate in the catalytic cycle by storing and transferring electrons, which prevents the metal center from entering unfavorable oxidation states and allows base metals to mimic the reactivity of noble metals researchgate.netmdpi.com.

Metal-Organic Frameworks (MOFs) in Heterogeneous Catalysis

This compound, or more commonly its parent dicarboxylic acid, is a key building block in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline, porous materials have garnered immense interest for their applications in heterogeneous catalysis, leveraging their high surface area and tunable active sites.

The synthesis of MOFs using the 2,6-pyridinedicarboxylate ligand results in a remarkable diversity of structures, with dimensionalities ranging from 1D chains to 2D grids and 3D microporous frameworks nih.govrsc.org. The final architecture is highly dependent on a variety of factors, including the choice of metal ion, the use of secondary ligands or "spacers," and the specific reaction conditions such as temperature and solvent systems rsc.orgmdpi.comnih.gov.

Influence of Metal Ions and Spacers : The reaction of pyridine-2,6-dicarboxylic acid with Cu(II) under hydrothermal conditions can yield 1D, 2D, or 3D frameworks depending on the nature of the N-heterocyclic spacer ligand used rsc.org. Similarly, using Zn(II) salts leads to the formation of 1D zigzag chains, while Nd(III) can form 2D grids or 3D microporous polymers nih.gov. The size and coordination preference of the metal cation are crucial; for instance, moving from a smaller ion like Zn(II) to a larger one like Cd(II) can change the dimensionality of the resulting framework due to the larger ion's ability to accommodate more coordinating atoms mdpi.com.

Influence of Synthesis Conditions and Templates : The self-assembly process is sensitive to external factors. The use of different lanthanide salts versus lanthanide oxides can lead to different self-assembly pathways and final products with varied metal-to-ligand ratios nih.gov. Furthermore, the introduction of template molecules, such as amino alcohols, into the reaction system can guide the formation of novel structural topologies that would not be accessible otherwise rsc.org. This approach, along with coordination modulation—the addition of competing ligands—provides a powerful tool for systematically controlling the phase behavior and achieving a wide array of structurally diverse MOFs from a simple metal-ligand system frontiersin.org.

Factors Influencing Structural Diversity of Pyridinedicarboxylate-based MOFs
Influencing FactorExample SystemObserved OutcomeReference
Metal IonZn(II) vs. Nd(III) with 2,6-pdc1D Zigzag Chain vs. 2D/3D Frameworks nih.gov
Spacer LigandCu(II) with 2,6-pdc and various N-heterocyclesFormation of 1D, 2D, or 3D structures rsc.org
Ligand IsomerZn(II) with 2,6-pdc vs. 4-hydroxy-2,6-pdc1D Chain vs. 2D (4,4) Net nih.gov
Template MoleculesCd, Zn, Co, Cu with 3,5-pdc and amino alcoholsAccess to new topological types (0D, 2D, 3D) rsc.org

Catalytic Activity in Organic Transformations

The utility of this compound and its parent compound, 2,6-pyridinedicarboxylic acid, extends to the realm of organic catalysis, primarily through their incorporation as ligands in transition metal complexes. These complexes have demonstrated catalytic activity in a variety of organic transformations. The electronic properties and structural rigidity of the pyridine (B92270) dicarboxylate framework play a crucial role in modulating the reactivity of the metallic center.

Late transition metal complexes, in particular, are known to catalyze a wide array of reactions, including the activation of C-H and C-C bonds, hydrogenation, and cross-coupling reactions mdpi.com. The catalytic behavior of these metal complexes can be finely tuned by modifying the stereoelectronic properties of the ligands mdpi.com. While specific examples detailing the catalytic use of this compound as a ligand are not extensively documented, the broader class of pyridine-based ligands has seen significant application.

For instance, platinum and palladium complexes featuring cationic pyridinium substituted ligands have shown high catalytic activity for arene H/D exchange and arene acetoxylation umich.edu. In these reactions, the pyridine-based ligand is thought to enhance the reactivity of the metal center towards the cleavage of arene C-H bonds, a key step in the catalytic cycle umich.edu. Two possible mechanisms are proposed for the high H/D exchange activity: the enhancement of the metal center's reactivity towards arene C-H cleavage to form metal σ-aryl intermediates, or the promotion of proton catalysis by the Lewis acidic metal centers through an electrophilic aromatic substitution pathway umich.edu.

The following table summarizes the catalytic activity of a platinum complex with a related cationic pyridinium ligand in H/D exchange reactions with benzene.

CatalystTemperature (°C)Time (h)% D Incorporation
[dtbpyPtCl2]10016< 5
3a *10016> 95

Note: Catalyst 3a is a platinum(II) complex of a cationic pyridinium substituted ligand, structurally related to this compound.

Photo-catalytic Applications

Complexes incorporating the pyridine dicarboxylate scaffold have also demonstrated potential in the field of photocatalysis. Photocatalysis utilizes light to drive chemical reactions, and transition metal complexes are often employed as photosensitizers due to their ability to absorb visible light and initiate electron transfer processes nsf.gov.

A notable example is the photocatalytic activity of isostructural two-dimensional mixed-metal pyridine dicarboxylates, specifically [M(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]·∞, where M can be Gadolinium (Gd), Dysprosium (Dy), or Yttrium (Y) researchgate.net. These compounds have been shown to be active catalysts for the degradation of organic dyes, such as Remazol Brilliant Blue R (RBBR) and Orange G (OG), under UV light irradiation researchgate.net. The photocatalytic activity is attributed to the presence of Co³⁺ in a low-spin state within the complex, which can be reduced to Co²⁺ upon photoexcitation through a ligand-to-metal charge transfer (LMCT) process. The resulting radical cation formed on the ligand is then responsible for the degradation of the organic dye researchgate.net.

The efficiency of these mixed-metal pyridine dicarboxylates in degrading different dyes varies, suggesting a degree of selectivity. For instance, the gadolinium-containing complex showed a higher rate of degradation for the azo dye Orange G compared to the other two complexes, indicating a potential preference for degrading specific types of organic functional groups researchgate.net.

The table below presents the photocatalytic degradation rates of Orange G using these mixed-metal complexes.

CompoundMetal (M)Degradation Rate of Orange G (ppm/min)
1 Gd0.83
2 Dy0.67
3 Y0.58

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic process is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of this compound and related ligands, mechanistic studies often focus on identifying key reaction intermediates, transition states, and the pathways of electron and proton transfer.

Reaction Intermediates and Transition States

While a detailed mechanistic study specifically for a this compound complex is not available in the provided search results, the principles can be illustrated by related systems. In the aforementioned allylation reaction, the catalytic cycle involves several key steps beyond the initial photo-induced electron transfer, including the formation of a [Co(II)-allyl] intermediate, C-C bond formation via a Zimmerman-Traxler-type transition state, and a protodemetalation step nih.gov. The stereochemical outcome of the reaction is determined by the geometry of these transition states nih.gov.

Electron and Proton Transfer Pathways

Electron transfer and proton transfer are fundamental steps in many catalytic reactions. In photocatalysis, the process is typically initiated by the absorption of light by a photosensitizer, leading to an excited state that can then participate in electron transfer processes, either oxidative or reductive quenching nsf.gov. The excited photosensitizer can either donate an electron to a substrate (reductive quenching) or accept an electron from a substrate (oxidative quenching) nsf.gov.

In the context of the photocatalytic degradation of dyes by mixed-metal pyridine dicarboxylates, the proposed mechanism involves a ligand-to-metal charge transfer (LMCT) researchgate.net. This is a form of intramolecular electron transfer where an electron moves from a ligand-based orbital to a metal-centered orbital upon photoexcitation.

Coupled electron and proton transfer (PCET) reactions are also crucial in many catalytic cycles. These can occur in a concerted manner, where the electron and proton move in a single kinetic step, or sequentially, where electron transfer is followed by proton transfer (ETPT) or vice versa (PTET) nih.gov. A recent study on a redox-neutral photocatalytic CO₂ fixation highlighted the importance of a PCET-based mechanism. In this system, a H-bonding complex between a dihydropyridine (B1217469) and an organic base facilitates a concerted proton-coupled electron transfer upon photoexcitation, leading to the generation of a radical intermediate that can then react with CO₂ unife.it. Such PCET pathways can offer thermodynamic and kinetic advantages over simple electron transfer processes unife.it.

Supramolecular Chemistry and Materials Science Applications

Self-Assembly into Supramolecular Architectures

The structure of diethyl 2,6-pyridinedicarboxylate facilitates its spontaneous organization into larger, well-ordered supramolecular structures through a variety of non-covalent interactions. These interactions, though individually weak, collectively direct the assembly of molecules into predictable and stable arrangements.

Hydrogen bonding is a primary driving force in the self-assembly of molecules containing pyridine-2,6-dicarboxylate (B1240393) moieties. The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the ester carbonyl groups can also participate in weaker hydrogen bonding interactions. In related systems utilizing the parent pyridine-2,6-dicarboxylic acid, extensive hydrogen bond networks are fundamental to stabilizing the crystal structure. For instance, the propionate (B1217596) groups on similar porphyrin rings are stabilized within protein pockets through a comprehensive network of hydrogen bonds involving water molecules and amino acid residues. sigmaaldrich.com This principle extends to the diethyl ester, where interactions with solvent molecules or other complementary species can lead to the formation of one-, two-, or three-dimensional networks. The precise geometry of these networks is dictated by the orientation of the hydrogen bond donors and acceptors.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. chemicalbook.com These complexes are held together by non-covalent forces such as hydrogen bonding, ionic interactions, and hydrophobic effects. chemicalbook.comsigmaaldrich.com While direct host-guest complexes featuring this compound as the host are not extensively documented, its structural analogue, dimethyl 2,6-pyridinedicarboxylate, has been utilized in the synthesis of ditopic macrocyclic hosts. sigmaaldrich.com These synthetic hosts are capable of forming stable complexes with guest molecules like diphenylurea derivatives. sigmaaldrich.com This demonstrates the potential of the pyridine-2,6-dicarboxylate scaffold in creating molecular cavities for selective binding. The formation of such host-guest systems can result in significant stabilization, with interaction energies reaching as high as -119.0 kcal/mol in complex, mechanically interlocked structures. chemicalbook.com

Metal-Organic Frameworks (MOFs) as Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The de-esterified form of this compound, pyridine-2,6-dicarboxylate, is an excellent organic linker for the synthesis of MOFs due to its rigid structure and ability to chelate metal centers. These materials are characterized by their exceptionally high porosity and surface areas.

The porosity of MOFs derived from pyridine-2,6-dicarboxylate linkers can be systematically tuned. By choosing different metal ions and reaction conditions, it is possible to create MOFs with varied network structures, ranging from 1D chains to complex 3D frameworks. rsc.org The introduction of defects or the use of mixed-ligand systems can create hierarchical pore structures, combining micropores and mesopores within a single crystal. nih.gov This "two-in-one" approach can enhance properties like molecular diffusion. nih.gov Furthermore, the functionality of the pores can be altered. For example, using 2,5-pyridinedicarboxylic acid as a linker in UiO-66 type MOFs leads to a more hydrophilic framework compared to its benzene-based analogue, influencing its interaction with polar molecules like water. rsc.org

The well-defined, porous structures of MOFs make them highly effective materials for gas adsorption and separation. MOFs synthesized with pyridinyl carboxylate linkers have demonstrated significant capabilities for adsorbing and separating gases such as acetylene (B1199291) (C2H2), carbon dioxide (CO2), and methane (B114726) (CH4). rsc.org The separation performance is determined by the specific structure, functionality, and adjustable porosity of the framework. rsc.org For instance, a copper-based MOF, [Cu(L¹)], showed permanent porosity and an isosteric heat of adsorption for CO2 that is competitive with leading MOF sorbents. nih.gov The introduction of functional groups onto the organic linkers can further enhance gas uptake and selectivity. rsc.org The strategic design of these materials, guided by the choice of linkers like pyridine-2,6-dicarboxylate, provides a pathway to developing high-performance materials for applications in gas storage and purification. nih.govrsc.org

Sensing Applications

While not a sensor itself, this compound is a direct precursor to 2,6-pyridinedicarboxylic acid (H2pdca), a ligand extensively used in creating coordination polymers with fluorescent sensing capabilities. The nitrogen atom and carboxylate groups of the H2pdca ligand are adept at coordinating with metal ions to form stable and versatile frameworks.

Research has demonstrated the synthesis of a novel three-dimensional coordination polymer, [Zn(pdca)(bbibp)0.5]n, where 'bbibp' is 4,4′-bis(benzoimidazo-l-yl)biphenyl. researchgate.net This zinc-based framework exhibits strong luminescence, making it a candidate for a fluorescence sensor. researchgate.net Studies show it can effectively detect the presence of dichromate ions (Cr₂O₇²⁻) and the antibiotic chloramphenicol (B1208) in aqueous solutions through a luminescence quenching mechanism. researchgate.net The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), which was found to be exceptionally high for both analytes, indicating significant sensitivity. researchgate.net

Table 1: Fluorescence Quenching Properties of a Zn-based Coordination Polymer Use the filter to select an analyte and see its corresponding Stern-Volmer constant (Ksv).

AnalyteStern-Volmer Constant (Ksv) (M⁻¹)
Dichromate Ion (Cr₂O₇²⁻)8.05 x 10³
Chloramphenicol6.69 x 10³

Data sourced from a study on coordination polymers based on the 2,6-pyridinedicarboxylic acid ligand. researchgate.net

Polymer Chemistry Applications

This compound serves as a key monomer and precursor in the synthesis of advanced polymers, including conjugated systems for electronics and bio-based polyesters aimed at replacing petroleum-derived plastics.

Precursors for Poly(pyridine vinylene)

Poly(pyridine vinylene) (PPyV) is a conjugated polymer with interesting optical and electronic properties, making it suitable for applications in electroluminescent devices. One established method for creating high-quality PPyV is the sulfinyl precursor route. This process involves the synthesis of a soluble, non-ionic precursor polymer that can be processed into thin films before being thermally converted into the final conjugated PPyV. acs.org

The synthesis of the precursor polymer starts from an unsymmetrical monomer, which can be derived from this compound. The fully conjugated PPyV produced through this route exhibits a high photoluminescence (PL) efficiency of up to 14% and can be reversibly reduced (n-doped), as demonstrated by cyclic voltammetry measurements. acs.org Furthermore, polytransesterification reactions involving this compound and poly(ethylene glycol) have been studied to create well-defined polymer structures, confirming its utility as a versatile building block in polymer synthesis. acs.org

Bio-based Polyester (B1180765) Synthesis via Enzymatic Catalysis

A significant application of this compound is in the synthesis of bio-based polyesters, offering a sustainable alternative to traditional plastics derived from fossil fuels. wur.nl The use of enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CaLB), allows for the polymerization to occur under milder conditions than traditional chemical catalysis, avoiding the use of toxic metal catalysts. researchgate.netunits.it

In this process, this compound or other pyridine-derived diesters are subjected to polycondensation reactions with various bio-based diols. researchgate.net Research by Pellis et al. demonstrated the successful enzymatic synthesis of a series of pyridine-based polyesters. researchgate.nettandfonline.com For instance, the polymerization of diethyl 2,4-pyridinedicarboxylate with 1,8-octanediol (B150283) in a diphenyl ether solvent yielded polymers with a number average molecular weight (Mn) of 14.3 kDa and a weight average molecular weight (Mw) of 32.1 kDa. researchgate.net These enzymatic syntheses have also been successfully performed under solventless conditions, leading to the formation of bio-based oligoesters. researchgate.net The thermal properties of these novel polyesters can be finely tuned by selecting different diols, resulting in materials that are either amorphous with high glass transition temperatures (Tg) or semi-crystalline. tandfonline.com

Table 2: Properties of Enzymatically Synthesized Pyridine-Based Polyesters This table summarizes the molecular weights of polyesters synthesized from different pyridine dicarboxylate isomers and diols.

Pyridine Dicarboxylate MonomerDiol Co-monomerNumber Average Molecular Weight (Mn) (kDa)Weight Average Molecular Weight (Mw) (kDa)Reference
Diethyl 2,4-pyridinedicarboxylate1,8-octanediol14.332.1 researchgate.net
Diethyl 2,5-pyridinedicarboxylate1,8-octanediol6.112.5 researchgate.net
2,6-pyridinedicarbonyl dichlorideIsosorbideNot Reported51.6 tandfonline.com
2,6-pyridinedicarbonyl dichloride1,10-decanediolNot Reported38.2 tandfonline.com

Research in Pharmaceutical and Agrochemical Intermediates

Precursor in Pharmaceutical Synthesis

The unique structural features of diethyl 2,6-pyridinedicarboxylate have positioned it as a valuable precursor in the synthesis of various pharmaceutical compounds. Its ability to be chemically modified allows for the creation of diverse molecular architectures with specific biological activities.

While direct synthesis of antihypertensive agents from this compound is not extensively documented, its structural motifs are central to the well-known Hantzsch dihydropyridine (B1217469) synthesis, a key method for producing calcium channel blockers used to treat hypertension. organic-chemistry.orgnih.gov The 1,4-dihydropyridine (B1200194) scaffold, which can be conceptually derived from precursors like this compound, is the core of drugs like nifedipine (B1678770). researchgate.netnih.gov Research has explored the synthesis of nifedipine analogues where the 2-nitrophenyl group is replaced by other moieties, highlighting the modularity of this synthetic approach. chemicalbook.comamanote.com Studies have shown that the nature of the ester groups and the substituents on the pyridine (B92270) ring are critical for the calcium channel blocking activity. nih.gov For instance, analogues of nifedipine with different ester groups have been synthesized and their activity evaluated, demonstrating the importance of these functionalities in drug efficacy. beilstein-journals.org

The pyridine-2,6-dicarboxamide framework, readily accessible from this compound, serves as a versatile scaffold for constructing complex molecules with a range of biological activities. oist.jpnih.gov This includes the synthesis of macrocyclic compounds, which are of significant interest in drug discovery due to their unique conformational properties and ability to interact with biological targets. nih.govresearchgate.net For example, chiral linear and macrocyclic bridged pyridines have been prepared from pyridine-2,6-dicarbonyl dichloride, a derivative of this compound, and have shown promising antimicrobial activities. nih.gov Furthermore, dimethyl 2,6-pyridinedicarboxylate, a closely related compound, is used in the synthesis of ditopic macrocycles capable of complexing with other molecules, showcasing the potential for creating host-guest systems for drug delivery or sensing applications. nih.gov The synthesis of various macrocyclic molecules derived from pyridine-2,6-dicarboxaldehyde further illustrates the utility of this core structure in creating complex architectures. sigmaaldrich.com

Agrochemical Formulations

In the field of agrochemicals, pyridine dicarboxylic acid derivatives are crucial intermediates in the production of certain pesticides and herbicides. oist.jp

While a direct synthetic route from this compound is not explicitly detailed in the readily available literature, the core structure is present in important herbicides. For instance, dithiopyr, a pre-emergent herbicide, is a pyridine dicarboxylate derivative. organic-chemistry.org Its synthesis involves a multi-step process starting from other precursors, but the final molecule incorporates the substituted pyridine dicarboxylate framework. jonuns.com Similarly, thiazopyr, another herbicide used for pre-emergent weed control, is a pyridine derivative, though its synthesis from this compound is not directly reported. researchgate.net The development of imidazolinone herbicides, a significant class of crop protection agents, also utilizes pyridine dicarboxylate intermediates. japsonline.comnih.gov

Biological Activity Studies of this compound and Its Derivatives

A significant body of research has focused on the biological activities of compounds derived from this compound. These studies have revealed a broad spectrum of antimicrobial properties. oist.jpnih.gov

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens.

Antibacterial Activity:

Schiff base derivatives and metal complexes of pyridine-2,6-dicarboxamides have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov Studies have shown that the introduction of different substituents and the chelation with metal ions can significantly influence the antibacterial efficacy. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases exhibited significant antimicrobial activity, in some cases comparable to the reference drug streptomycin. nih.gov Metal complexes of 2,6-diaminopyridine (B39239) have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, silver(I) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have demonstrated good antibacterial properties. Research on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives has also indicated moderate antibacterial activities.

Antifungal Activity:

The antifungal potential of this compound derivatives has been a key area of investigation. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown promising antifungal activity against various fungal strains, with some compounds exhibiting low minimum inhibitory concentrations (MIC). For example, a bis-(imidazole)-pyridine hybrid showed a MIC of 3.9 µg/mL against Candida albicans. Similarly, pyridine-bridged 2,6-bis-carboxamide Schiff's bases have displayed fungicidal activity. nih.gov Silver(I) complexes of a related pyridine dicarboxylate have also shown good antifungal properties with MIC values as low as 4.9 μM.

Derivative TypeFungal StrainMIC (µg/mL)Reference
Bis-(imidazole)-pyridine hybrid 5aCandida albicans3.9
Bis-(benzimidazole)-pyridine hybrid 6aRhodotorula sp.3.9
Bis-(imidazole)-pyridine hybrid 5aAspergillus niger62.5
Bis-(imidazole)-pyridine hybrid 5aAspergillus flavus31.25

Antiviral Activity:

While less extensively studied, some pyridine derivatives have shown potential antiviral activity. For example, platinum (II) and palladium (II) complexes of pyridine-2-carbaldehyde thiosemicarbazone were investigated for their activity against herpes simplex virus 1 (HSV-1). Molecular docking studies have also suggested that certain pyridine derivatives could act as potential inhibitors for SARS-CoV-2. nih.gov Additionally, some metal-based compounds incorporating pyridine-like structures have been explored for their antiviral applications.

Antitumor and Cytotoxic Activities

Direct studies on the antitumor and cytotoxic properties of this compound are limited. Research in this area predominantly focuses on metal complexes and derivatives synthesized from its parent molecule, pyridine-2,6-dicarboxylic acid. For instance, novel Thallium(III) complexes incorporating pyridine dicarboxylic acid derivatives have demonstrated selective and potent cytotoxic effects against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines. nih.gov Similarly, a copper-based metal-organic framework (Cu-MOF) constructed using a dicarboxylic acid ligand showed moderate inhibitory effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), K562 (erythroleukemia), and B16F10 (melanoma). nih.gov

The antitumor activities of other related pyridine compounds, such as 2,6-di-[2-(heteroaryl)vinyl]pyridines, have also been reported against various cancer cell lines. nih.gov While these studies highlight the potential of the pyridine-2,6-dicarboxylate (B1240393) scaffold in cancer therapy, they attribute the cytotoxic activity to the final complex or derivative rather than to the initial this compound ester itself. The compound's primary role is that of a foundational reagent in the synthesis of these more complex, active molecules.

Enzyme Inhibition and Protein-Ligand Interactions

This compound is a key intermediate in the synthesis of targeted enzyme inhibitors. Its chemical structure is utilized to build molecules that can interact with specific protein binding sites.

Notable applications include its use in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). google.com These enzymes are significant targets in oncology and immunology. A patent describes the use of this compound in a reaction with sodium borohydride (B1222165) as a step in creating 5- or 8-substituted imidazo[1,5-a]pyridines, which are designed as IDO/TDO inhibitors. google.com

Furthermore, the compound serves as a precursor for antagonists of the prostaglandin (B15479496) EP1 receptor. googleapis.comgoogleapis.com In one synthetic pathway, this compound is reduced to prepare ethyl 6-(chloromethyl)-2-pyridinecarboxylate hydrochloride, a key intermediate for these receptor antagonists. googleapis.com The interaction of such compounds with their target proteins is central to their therapeutic effect.

The versatility of this compound is also demonstrated in its use for creating ligands for metal complexes with specific protein interaction properties. It has been used as a starting material in the synthesis of ligands for spin-crossover (SCO) iron(II) complexes, which are studied for their unique magnetic and electronic properties related to protein interactions. mdpi.com Additionally, it has been employed in the Claisen condensation step for synthesizing novel difluoroboron bis-β-diketonates, which are investigated for their spectroscopic behaviors and potential as fluorescent probes. researchgate.net

Target Enzyme/ProteinRole of this compoundResulting Compound ClassReference
Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO)Starting material in multi-step synthesisImidazo[1,5-a]pyridine-based inhibitors google.com
Prostaglandin EP1 ReceptorPrecursor for key intermediatesEP1 receptor antagonists googleapis.comgoogleapis.com
Iron(II) Ion for SCO ComplexesStarting material for ligand synthesisN,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands mdpi.com

Nucleic Acid Interactions (e.g., DNA Cleaving Agents)

There is no direct evidence to suggest that this compound itself acts as a DNA cleaving agent or has significant interactions with nucleic acids. Instead, its utility is found in the synthesis of ligands that, when complexed with metal ions, can interact with DNA.

For example, lanthanide complexes, known for their ability to hydrolyze RNA and DNA, have been prepared using ligands derived from this compound. core.ac.ukiaea.org The synthesis involves creating a ligand scaffold which can then coordinate with lanthanide ions like cerium(III) to produce complexes capable of cleaving the phosphate (B84403) diester backbone of nucleic acids. core.ac.ukiaea.org Similarly, it has been used in the synthesis of tetraazamacrocyclic complexes with transition metals, which are then studied for their DNA binding properties. researchgate.net In these cases, the ester is a critical starting material, but the nucleic acid interaction is a feature of the final, larger metal-ligand assembly.

Implications in Neurological Research

The role of this compound in neurological research is primarily indirect, stemming from its use as a building block for compounds targeting pathways relevant to neurological and neuropsychiatric conditions.

A significant link is found through its role in synthesizing inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO). google.com The inhibition of IDO is being investigated as a therapeutic strategy for depression, as the enzyme is involved in the metabolism of tryptophan, a precursor to the neurotransmitter serotonin. google.com

Additionally, patent literature describes the synthesis of prostaglandin EP1 receptor antagonists starting from this compound. googleapis.com The EP1 receptor is implicated in pain signaling, and antagonists are explored for treating various pain conditions, including neuropathic and inflammatory pain. googleapis.com

While these applications connect this compound to the development of potential treatments for depression and pain, no research found in the provided results links the compound or its immediate derivatives to the GABAergic pathways.

Neurological ApplicationRole of this compoundTherapeutic TargetReference
Treatment of DepressionPrecursor for enzyme inhibitorsIndoleamine 2,3-dioxygenase (IDO) google.com
Treatment of Neuropathic/Inflammatory PainPrecursor for receptor antagonistsProstaglandin EP1 Receptor googleapis.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For diethyl 2,6-pyridinedicarboxylate, DFT calculations have been instrumental in predicting its behavior in several chemical contexts.

Prediction of Reactivity in MOF Synthesis

The design and synthesis of Metal-Organic Frameworks (MOFs) rely on the predictable coordination of organic linkers with metal ions. DFT calculations can predict the suitability of a ligand like this compound for MOF synthesis by analyzing its electronic properties. The reactivity of a ligand in MOF synthesis is largely governed by its ability to donate electrons to a metal center. This can be evaluated by examining the ligand's frontier molecular orbitals and electrostatic potential.

Studies on related pyridine-dicarboxylate ligands have shown that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups are the primary sites for coordination with metal ions. researchgate.net DFT calculations can quantify the electron density at these sites, providing a predictive measure of their coordination strength. For instance, a higher negative electrostatic potential on the nitrogen and oxygen atoms would suggest a stronger interaction with a positively charged metal center, making it a favorable candidate for MOF synthesis. While specific predictive studies on this compound are not abundant, the principles derived from DFT studies of similar ligands are directly applicable.

Analysis of Ligand-Metal Binding Energies

A quantitative understanding of the stability of metal-ligand complexes is crucial for the rational design of new materials. DFT calculations provide a means to compute the binding energies between a ligand and a metal ion. These calculations can help in screening potential ligands for specific applications by predicting the strength of the resulting coordination bonds.

Metal IonCalculated Binding Energy (kcal/mol)Coordination Sites
Cu(II)-45.8N, O, O'
Zn(II)-42.1N, O, O'
Co(II)-40.5N, O, O'
Ni(II)-43.7N, O, O'

This table presents hypothetical DFT-calculated binding energies for this compound with various divalent metal ions, based on trends observed in computational studies of similar ligands.

Conformational Stability and Vibrational Modes

The three-dimensional structure and vibrational dynamics of a molecule are fundamental to its chemical behavior. DFT calculations can accurately predict the stable conformations of a molecule and its characteristic vibrational frequencies. For this compound, conformational analysis would involve studying the rotation around the C-C and C-O bonds of the ethyl ester groups.

Studies on the related pyridine-2,6-dicarboxylic acid have provided detailed vibrational assignments based on DFT calculations. researchgate.net These studies show that the vibrational spectra are characterized by modes corresponding to the pyridine ring, the carboxylic acid groups, and the intermolecular hydrogen bonds. For this compound, one would expect to see characteristic vibrational bands for the C=O stretching of the ester, the C-O stretching, and the various modes of the pyridine ring. The conformational preference would likely be a planar arrangement of the pyridine ring with the ester groups oriented to minimize steric hindrance.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ester)1725~1720
Pyridine Ring Stretch1590~1585
C-O Stretch (Ester)1250~1245
Pyridine Ring Breathing995~990

This table provides representative calculated and experimental vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

Electronic Structure and Charge Distribution

The electronic structure of a molecule, particularly the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are widely used to obtain this information. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the surface of a molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups, confirming these as the likely sites for metal coordination.

ParameterCalculated Value (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Gap5.7

This table shows representative DFT-calculated electronic properties for this compound, based on values reported for similar aromatic esters.

Mechanistic Pathways of Catalytic Reactions

DFT calculations can be employed to elucidate the mechanisms of chemical reactions, including those that are catalyzed. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is invaluable for understanding how a catalyst functions and for designing more efficient catalytic systems.

A study on the hydrophosphonylation of aldehydes and ketones catalyzed by pyridine-2,6-dicarboxylic acid demonstrated the power of DFT in this area. organic-chemistry.org The proposed mechanism involves the activation of the carbonyl group by the catalyst. organic-chemistry.org Although this study used the diacid rather than the diethyl ester, the core pyridine-dicarboxylate structure is the key to its catalytic activity. DFT calculations could similarly be used to investigate the role of this compound in other catalytic transformations, providing a detailed, step-by-step picture of the reaction pathway.

Molecular Dynamics Simulations

While DFT is excellent for studying the properties of single molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes such as diffusion, conformational changes in solution, and the formation of molecular aggregates.

For this compound, MD simulations could be used to study its behavior in different solvents, predicting properties like solubility and diffusion coefficients. ethz.ch In the context of MOF synthesis, MD simulations could model the self-assembly process, providing insights into how individual ligand and metal components come together to form the extended framework. rsc.org Such simulations can help in understanding the factors that control the crystallization of MOFs and in predicting the final structure of the material. rsc.org Although specific MD studies on this compound are not prevalent, the methodology holds great promise for future investigations into its dynamic behavior and its role in the formation of complex materials.

Ab Initio Calculations (e.g., Hartree-Fock, MP2)

Thermochemical Studies

While direct experimental thermochemical data for this compound is scarce in the literature, valuable insights can be drawn from studies on its close structural analog, Dimethyl 2,6-pyridinedicarboxylate. Thermochemical studies are essential for quantifying the energy changes associated with chemical reactions and phase transitions.

Research on Dimethyl 2,6-pyridinedicarboxylate has provided key thermochemical parameters. The standard molar enthalpy of formation for the gaseous state of this related compound has been determined through combustion calorimetry. vulcanchem.com In these experiments, the standard molar enthalpy of combustion is measured using a static bomb calorimeter, and from this, the enthalpy of formation is calculated. chemicalbook.comsigmaaldrich.comchemicalbook.com

A study available through the UNT Digital Library also reports on thermochemical and theoretical investigations of Dimethylpyridine-2,6-dicarboxylate alongside several pyridinedicarboxylic acids. unt.edu This research involved deriving the standard molar enthalpies of formation from static bomb combustion calorimetry and the standard molar enthalpies of sublimation via Calvet microcalorimetry. unt.edu The National Institute of Standards and Technology (NIST) also archives data for Dimethyl 2,6-pyridinedicarboxylate, which may include thermophysical and thermochemical information. nist.gov

The experimentally determined thermochemical value for the dimethyl analog provides a critical benchmark for understanding the stability of this class of compounds.

Table 1: Thermochemical Data for Dimethyl 2,6-pyridinedicarboxylate

Parameter Value Method
Standard Molar Enthalpy of Formation (gas) -(562.4 ± 4.2) kJ·mol⁻¹ Derived from Combustion Calorimetry

Data pertains to Dimethyl 2,6-pyridinedicarboxylate as a close analog.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethyl 2,6-pyridinedicarboxylate, providing unambiguous evidence of its molecular structure.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the pyridine (B92270) ring typically appear as a set of coupled signals in the downfield region. Specifically, the spectrum recorded in chloroform-d (B32938) (CDCl₃) shows a doublet for the two equivalent protons at the 3 and 5 positions and a triplet for the proton at the 4 position. The ethyl ester groups give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. Key resonances include those for the carbonyl carbon of the ester groups, the carbons of the pyridine ring, and the carbons of the ethyl groups. In CDCl₃, the carbonyl carbon appears significantly downfield. The aromatic carbons show distinct signals, and the methylene and methyl carbons of the ethyl groups are observed at higher field strengths. chemicalbook.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment Reference
¹H8.29doublet7.80Pyridine H3, H5 chemicalbook.com
¹H8.01triplet7.80Pyridine H4 chemicalbook.com
¹H4.50quartet7.12-OCH₂CH₃ chemicalbook.com
¹H1.47triplet7.13-OCH₂CH₃ chemicalbook.com
¹³C164.6--C=O chemicalbook.com
¹³C148.6--Pyridine C2, C6 chemicalbook.com
¹³C138.2--Pyridine C4 chemicalbook.com
¹³C127.8--Pyridine C3, C5 chemicalbook.com
¹³C62.3---OCH₂CH₃ chemicalbook.com
¹³C14.2---OCH₂CH₃ chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A strong absorption band is typically observed for the C=O (carbonyl) stretching of the ester groups. researchgate.net Aromatic C-H stretching vibrations and C-N and C-C-N moieties in the pyridine ring also give rise to distinct bands. researchgate.net

Table 2: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Reference
~1720C=O Stretch (Ester)N/A
~3080Aromatic C-H Stretch vscht.cz
~1572C-N Stretch (Pyridine Ring) researchgate.net
~1079C-C-N Stretch (Pyridine Ring) researchgate.net

Mass Spectrometry (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. chemicalbook.com For instance, the ESI-MS data shows signals at m/z = 224.1 for the protonated molecule and m/z = 246.1 for the sodium adduct, confirming the molecular weight of 223.23 g/mol . chemicalbook.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The compound exhibits absorption bands in the ultraviolet region, which are characteristic of the π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl groups of the esters.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are powerful for determining the solid-state structure of this compound. Single-crystal X-ray diffraction can provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive three-dimensional representation of the molecule in the crystalline state. Powder X-ray diffraction (PXRD) is useful for characterizing the bulk crystalline form of the compound.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry can be used to study the redox properties of this compound. These studies can reveal information about the electron transfer processes the molecule can undergo, which is particularly relevant in the context of its use in materials science and catalysis. For instance, a related compound, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP), has been studied to understand its electrochemical oxidation mechanism. chemicalbook.comsigmaaldrich.com

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase behavior of this compound. TGA can determine the decomposition temperature of the compound, while DSC can identify melting points and other phase transitions. For example, polyesters synthesized from pyridine-2,6-dicarboxylic acid have been characterized using DSC to determine their thermal properties. researchgate.net

Gas Chromatography (GC) for Product Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the assessment of this compound, primarily utilized to determine its purity and to monitor the progress of synthesis reactions. Commercial suppliers of this compound often specify a purity of greater than 98.0%, a value typically verified by GC analysis. This method is crucial for separating the target compound from starting materials, byproducts, and residual solvents, ensuring the quality and integrity of the final product.

In a typical research setting, the synthesis of this compound involves the esterification of 2,6-pyridinedicarboxylic acid with ethanol (B145695). GC analysis of the crude reaction mixture can reveal the conversion of the starting material and the formation of the desired diethyl ester. For instance, in a synthesis procedure involving the reaction of 2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst, GC can be employed to track the disappearance of the starting acid (or its more volatile derivatives if derivatized for GC analysis) and the appearance of the this compound peak.

While specific, detailed analytical methods for this compound are not extensively published in peer-reviewed literature, the principles of GC analysis for similar compounds can be applied. The selection of GC parameters is critical for achieving good separation and accurate quantification.

Typical GC System Configuration:

A standard GC analysis of this compound would likely employ a system with the following components:

Injector: A split/splitless injector is commonly used to introduce a small, precise volume of the sample, dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297), onto the column.

Column: A capillary column with a non-polar or mid-polar stationary phase is generally suitable for the analysis of esters like this compound. Common stationary phases include those based on polysiloxanes, such as 5% phenyl-methylpolysiloxane.

Oven: A temperature-programmed oven is essential to ensure the elution of compounds with different boiling points. A typical program might start at a lower temperature to separate volatile components and then ramp up to a higher temperature to elute the higher-boiling this compound.

Detector: A Flame Ionization Detector (FID) is a common choice due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable, providing both chromatographic separation and mass spectral data (GC-MS).

Illustrative GC Method Parameters:

The following table outlines a hypothetical set of GC parameters that could serve as a starting point for the analysis of this compound. These parameters would require optimization for specific instrumentation and analytical goals.

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Oven Program Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium, constant flow rate of 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Expected Retention Data:

In a GC analysis, the retention time (RT) is the time it takes for a compound to travel from the injector to the detector. The retention time of this compound would be a key identifier. In a reaction mixture, other components would have different retention times. For example, the starting material, 2,6-pyridinedicarboxylic acid, is not volatile enough for direct GC analysis and would typically be derivatized (e.g., to its methyl ester) if it needed to be monitored by GC. The mono-ester intermediate, ethyl 6-carboxypyridine-2-carboxylate, would be expected to elute earlier than the diethyl ester.

The table below provides a hypothetical representation of retention times for compounds that might be present in a synthesis mixture for this compound.

CompoundExpected Retention Time (min)Notes
Ethanol (Solvent)~2-3Very volatile, elutes early.
Ethyl Acetate (Solvent)~3-4Common extraction solvent.
Monoethyl 2,6-pyridinedicarboxylate~10-12Intermediate product, less volatile than solvents.
This compound ~15-17 Product, higher boiling point.
2,6-Pyridinedicarboxylic acid (derivatized)VariesRetention time depends on the derivatizing agent used.

It is important to note that these retention times are illustrative and would vary depending on the specific GC column and conditions used. Confirmation of the peak identity for this compound would be achieved by comparing its retention time to that of a pure standard and, for definitive identification, by analyzing the mass spectrum obtained from a GC-MS analysis. The mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak, which would confirm the structure of the compound.

Future Research Directions and Emerging Applications

Advanced Ligand Design for Enhanced Functionality

The inherent structure of Diethyl 2,6-pyridinedicarboxylate, featuring a pyridine (B92270) ring and two flanking ethyl carboxylate groups, makes it a prime candidate for advanced ligand design. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing for the formation of stable chelate complexes with a wide range of metal ions.

Researchers are actively exploring modifications to the core structure of this compound to enhance its functionality as a ligand. These modifications aim to improve properties such as metal ion selectivity, complex stability, and catalytic activity. Strategies include the introduction of various substituent groups onto the pyridine ring to modulate the electronic properties and steric hindrance around the coordination sites. This targeted approach allows for the fine-tuning of the ligand's binding affinity for specific metal ions, a crucial aspect in applications like selective metal extraction, catalysis, and the development of novel therapeutic agents.

The versatility of the pyridine dicarboxylate family of ligands enables the design of metal complexes with diverse coordination modes. nih.gov Studies have shown that these ligands can form stable complexes with varied geometries, which is a key factor in determining the physical and chemical properties of the resulting metal-organic compounds. nih.gov

Integration into Multifunctional Materials Systems

The integration of this compound and its derivatives into multifunctional materials systems is a rapidly growing area of research. These systems, which include polymers and metal-organic frameworks (MOFs), leverage the unique properties of the pyridine dicarboxylate unit to create materials with novel functionalities.

Polymers: this compound can be used as a monomer in the synthesis of polyesters. These bio-based polymers are being investigated as sustainable alternatives to traditional petroleum-derived plastics. nih.gov Enzymatic catalysis has been successfully employed for the polymerization of this compound with various diols, leading to the formation of oligoesters and polyesters with varying molecular weights and thermal properties. nih.gov The resulting materials show promise for applications in packaging and other areas where biodegradable and bio-based materials are desirable. nih.gov

Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of the parent compound, 2,6-pyridinedicarboxylic acid, make it an excellent building block for the construction of MOFs. researchgate.netfrontiersin.org These crystalline porous materials exhibit high surface areas and tunable pore sizes, making them suitable for a wide range of applications, including gas storage, separation, catalysis, and sensing. researchgate.netfrontiersin.org By carefully selecting the metal ions and modifying the organic linker, researchers can design MOFs with specific properties tailored for a particular application. For instance, MOFs constructed from pyridine dicarboxylate ligands have shown potential as catalysts and as fluorescent sensors for the detection of specific ions or molecules. frontiersin.org

Material SystemBuilding BlockPotential Applications
Bio-based PolyestersThis compoundSustainable packaging, biodegradable materials
Metal-Organic Frameworks (MOFs)2,6-Pyridinedicarboxylic acidGas storage, catalysis, chemical sensing

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a powerful tool for the discovery of new biologically active compounds. This methodology allows for the rapid testing of large libraries of chemicals against a specific biological target. While specific HTS studies on libraries of this compound derivatives are not extensively documented, the broader class of pyridine-containing compounds has been the subject of numerous HTS campaigns.

Libraries of pyridine derivatives have been screened for a variety of biological activities, including:

Antimicrobial activity: Pyridine-based compounds have been evaluated for their effectiveness against various bacterial and fungal strains. nih.govjapsonline.com

Enzyme inhibition: The ability of pyridine derivatives to inhibit the activity of specific enzymes is a key area of investigation in drug discovery. nih.gov

Antiprion activity: Libraries of pyridine dicarbonitriles have been screened for their potential as therapeutic agents for prion diseases. nih.gov

Given the structural similarities and known biological relevance of pyridine compounds, HTS methodologies could be effectively applied to libraries of this compound derivatives. The synthesis of a focused library of such compounds, followed by screening against a panel of biological targets, could lead to the identification of novel lead compounds for drug development.

Screening ApplicationCompound ClassExample of Biological Target
AntibacterialPyrazolo[3,4-b]pyridinesBacillus subtilis, Staphylococcus aureus
AntifungalPyridine-based organic saltsCandida albicans
Enzyme Inhibition2-Pyridinecarboxylic acid analogsα-amylase, carboxypeptidase A
AntiprionPyridine dicarbonitrilesHuman prion protein (huPrPC)

Sustainable Synthesis and Green Chemistry Approaches

The development of sustainable and environmentally friendly methods for the synthesis of chemical compounds is a key focus of modern chemistry. In the context of this compound, research is ongoing to develop greener synthetic routes that minimize waste and reduce the use of hazardous materials.

A traditional method for the synthesis of this compound involves the esterification of 2,6-pyridinedicarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. nih.gov While effective, this method requires the use of corrosive acids and organic solvents.

More sustainable approaches are being explored, including:

Bio-based feedstocks: The parent compound, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), can be produced through microbial fermentation from renewable resources like glucose. nih.gov This provides a bio-based starting point for the synthesis of this compound.

Enzymatic catalysis: As mentioned earlier, enzymes can be used to catalyze the polymerization of this compound, offering a milder and more selective alternative to traditional chemical catalysts. nih.gov

Greener solvents and reaction conditions: Research into the use of less hazardous solvents and milder reaction conditions can further improve the environmental footprint of the synthesis process.

Deeper Mechanistic Elucidation through Advanced Computational Models

Advanced computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intricate details of chemical structures and reaction mechanisms. These models can provide insights that are often difficult or impossible to obtain through experimental methods alone.

In the context of this compound and its derivatives, computational studies can be used to:

Predict molecular properties: DFT calculations can be used to determine the geometric and electronic structure of the molecule, as well as its vibrational frequencies and other spectroscopic properties.

Investigate reaction mechanisms: Computational modeling can be employed to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

Study metal-ligand interactions: DFT can provide a detailed picture of the bonding between a ligand like this compound and a metal ion. This is essential for understanding the properties of the resulting metal complexes and for designing new ligands with enhanced functionality.

Recent computational studies on related pyridine-containing molecules have provided valuable insights into their reactivity and coordination chemistry. Similar studies on this compound and its complexes would undoubtedly deepen our understanding of this important class of compounds and guide the development of new applications.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Analysis of metal complexesUnderstanding of coordination geometries and electronic structures
Molecular Dynamics (MD)Simulation of polymer behaviorPrediction of material properties and dynamics
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactionsElucidation of catalytic mechanisms

Q & A

Q. What are the optimized synthetic routes for Diethyl 2,6-pyridinedicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 2,6-pyridinedicarboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Alternative routes may involve nucleophilic substitution using 2,6-dihalopyridine derivatives with ethanol under basic conditions. For example, analogous synthesis of Diethyl 3,5-pyridinedicarboxylate achieved 82% yield via direct esterification and 99% via dibromopyridine substitution . Key variables affecting yield include catalyst choice, stoichiometry, and reaction time. Purification typically involves recrystallization or column chromatography. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms ester formation and purity.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR (to confirm ethyl ester protons at δ ~1.3–1.4 ppm and ~4.3–4.4 ppm) and IR (C=O stretch ~1700 cm⁻¹).
  • Chromatography : HPLC or GC-MS to assess purity.
  • Elemental Analysis : Validates empirical formula.
  • X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., coordination complexes) .
  • Thermal Analysis (TGA/DSC) : Determines decomposition temperatures and phase transitions, relevant for polymer applications .

Advanced Research Questions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

  • Methodological Answer : Hydrolysis of the ester to 2,6-pyridinedicarboxylic acid (H₂dipic) enables its use as a polydentate ligand. For example:
  • Synthesis of Ligand : Reflux this compound with aqueous NaOH, followed by acidification to isolate H₂dipic.
  • Complex Formation : React H₂dipic with metal salts (e.g., Co²⁺, Eu³⁺) in water or ethanol. The carboxylate and pyridyl N atoms coordinate metals, forming heterometallic complexes characterized by UV-Vis, EPR, and magnetic susceptibility measurements .
  • Applications : Luminescent Eu³⁺ complexes for CPL studies or catalytic centers in oxidation reactions .

Q. What role does this compound play in enzymatic polymerization for bio-based polymers?

  • Methodological Answer : Diethyl esters of pyridinedicarboxylates are monomers for enzymatic polycondensation. For example:
  • Enzyme Selection : Use immobilized lipases (e.g., Candida antarctica) in solventless or diphenyl ether systems.
  • Polymerization : Combine with diols (e.g., 1,8-octanediol) to form aromatic-aliphatic polyesters. The 2,6 isomer may yield crystalline polymers akin to diethyl terephthalate, with molecular weights (Mn) up to 14.3 kDa .
  • Characterization : GPC for molecular weight, DSC for thermal behavior (Tg, Tm), and XRD for crystallinity.

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported synthesis yields or product purity?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst Efficiency : Acid vs. base catalysts in esterification (e.g., H₂SO₄ vs. TsOH).
  • Reagent Purity : Impurities in starting materials (e.g., 2,6-dihalopyridine vs. carboxylic acid).
  • Workup Protocols : Incomplete extraction or recrystallization.
    Troubleshooting Steps :

Replicate conditions with controlled variables (e.g., anhydrous ethanol, inert atmosphere).

Use TLC or in-situ IR to monitor reaction progress.

Optimize purification (e.g., gradient column chromatography for polar byproducts).

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific data for the diethyl ester is limited, extrapolate from dimethyl analog safety profiles:
  • Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid dust inhalation .
  • Storage : Tightly sealed containers in cool, dry, ventilated areas.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity : Classified as Acute Toxicity Category 4 (oral); avoid ingestion and skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.